molecular formula C22H17BrN2 B12896787 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole CAS No. 85720-74-7

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole

Cat. No.: B12896787
CAS No.: 85720-74-7
M. Wt: 389.3 g/mol
InChI Key: NWRQVEZZBZNXIK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, along with three phenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole typically involves the bromomethylation of 1,3,4-triphenyl-1H-pyrazole. One common method includes the reaction of 1,3,4-triphenyl-1H-pyrazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and triphenyl-substituted pyrazoles. For example:

The uniqueness of this compound lies in its specific substitution pattern and the presence of three phenyl groups, which can influence its reactivity and biological properties.

Properties

CAS No.

85720-74-7

Molecular Formula

C22H17BrN2

Molecular Weight

389.3 g/mol

IUPAC Name

5-(bromomethyl)-1,3,4-triphenylpyrazole

InChI

InChI=1S/C22H17BrN2/c23-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

NWRQVEZZBZNXIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CBr

Origin of Product

United States

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